Oxymetholone

Vue d'ensemble

Description

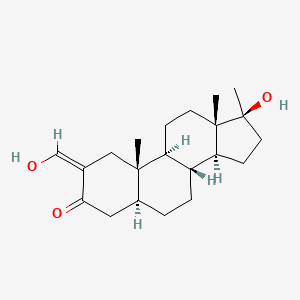

L'oxymétholone, également connue sous son nom chimique 2-hydroxyméthylène-17α-méthyl-5α-androstan-17β-ol-3-one, est un stéroïde anabolisant-androgène synthétique. Elle a été prescrite pour la première fois en 1959 et est principalement utilisée dans le traitement de l'anémie et de l'ostéoporose. Elle est également utilisée pour favoriser la croissance musculaire chez les patients malnutris ou sous-développés .

Mécanisme D'action

Target of Action

Oxymetholone, a synthetic derivative of testosterone, primarily targets the androgen receptors . These receptors are the biological targets of androgens like testosterone and dihydrotestosterone (DHT) .

Mode of Action

This compound functions as a 17 alpha-alkylated anabolic-androgenic steroid . It exerts its anabolic effects by activating androgen receptors directly or through conversion to DHT and estradiol . This interaction with its targets leads to changes that combat muscle wasting, particularly in patients with conditions like HIV .

Biochemical Pathways

The primary metabolic reactions of this compound involve oxidation, reduction, and hydroxylation . A small percentage of the drug is excreted in urine as conjugates of glucuronic acid .

Result of Action

The activation of androgen receptors by this compound leads to muscle growth in malnourished or underdeveloped patients . It is also used for the treatment of types of anemia, such as acquired aplastic anemia, congenital aplastic anemia, myelofibrosis, and the hypoplastic anemias .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. If released to soil, this compound is expected to have moderate mobility .

Applications De Recherche Scientifique

Oxymetholone has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of anabolic steroids.

Biology: Studied for its effects on muscle growth and development.

Medicine: Used in the treatment of anemia, osteoporosis, and muscle wasting syndromes such as those caused by HIV/AIDS.

Industry: Employed in the development of new anabolic-androgenic steroids with improved efficacy and reduced side effects

Analyse Biochimique

Biochemical Properties

Oxymetholone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a synthetic derivative of testosterone and exhibits strong anabolic effects and weak androgenic effects . This compound interacts with the androgen receptor, which is a type of nuclear receptor that is activated by binding to androgens like testosterone and dihydrotestosterone. This interaction leads to the activation of specific genes that promote muscle growth and red blood cell production .

Cellular Effects

This compound influences various types of cells and cellular processes. It stimulates bone marrow cells, leading to an increase in red blood cell production, which is beneficial in treating anemia . Additionally, this compound promotes muscle growth by enhancing protein synthesis in muscle cells. It also affects cell signaling pathways, gene expression, and cellular metabolism by binding to the androgen receptor and modulating the transcription of target genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the androgen receptor, which undergoes a structural change that allows it to move into the cell nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA . These areas of binding are called hormone response elements, which influence the transcriptional activity of certain genes, producing the androgen effects . This compound also has very low affinity for human serum sex hormone-binding globulin, which allows it to remain active in the bloodstream for a longer duration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is known to be highly effective in promoting extensive gains in body mass by improving protein synthesis . The uncontrolled misuse of this compound can lead to a variety of detrimental effects, including cardiovascular events . Long-term use of this compound has been associated with liver damage and other adverse effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound is effective in treating anemia and promoting muscle growth . At high doses, it can cause toxic effects, including liver damage and cardiovascular issues . The threshold effects observed in these studies indicate that careful dosage management is crucial to avoid adverse effects .

Metabolic Pathways

This compound is metabolized in the liver through various pathways, including oxidation, reduction, hydroxylation, and conjugation . The drug’s metabolism can be influenced by other substances, which may either increase or decrease its effectiveness . The metabolic pathways of this compound involve interactions with enzymes such as cytochrome P450, which play a crucial role in its biotransformation .

Transport and Distribution

This compound is well-absorbed when taken orally and is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor . It is distributed within cells and tissues, with a significant portion being metabolized in the liver . The drug’s distribution is influenced by its low affinity for serum sex hormone-binding globulin, allowing it to remain active in the bloodstream .

Subcellular Localization

This compound’s subcellular localization involves its transport into the cell nucleus after binding to the androgen receptor . This localization is crucial for its activity, as it allows the drug to interact with specific nucleotide sequences of the chromosomal DNA and modulate gene expression . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its function .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'oxymétholone est synthétisée à partir de la dihydrotestostéroneLes conditions de réaction impliquent généralement l'utilisation d'acides ou de bases fortes et de températures élevées pour faciliter les transformations chimiques nécessaires .

Méthodes de production industrielle

La production industrielle de l'oxymétholone implique une synthèse chimique à grande échelle utilisant des méthodes similaires à celles utilisées en synthèse de laboratoire. Le processus est optimisé pour le rendement et la pureté, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

L'oxymétholone subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'oxymétholone peut être oxydée pour former divers métabolites.

Réduction : Le composé peut être réduit pour former des dérivés dihydroxy.

Substitution : Divers substituants peuvent être introduits à différentes positions sur le squelette stéroïdien.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des réactions d'halogénation peuvent être effectuées en utilisant des halogènes comme le chlore ou le brome dans des conditions contrôlées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés et halogénés de l'oxymétholone, qui peuvent avoir des propriétés pharmacologiques différentes .

Applications de la recherche scientifique

L'oxymétholone a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme étalon de référence en chimie analytique pour l'identification et la quantification des stéroïdes anabolisants.

Biologie : Étudiée pour ses effets sur la croissance et le développement musculaires.

Médecine : Utilisée dans le traitement de l'anémie, de l'ostéoporose et des syndromes de fonte musculaire comme ceux causés par le VIH/SIDA.

Industrie : Utilisée dans le développement de nouveaux stéroïdes anabolisants-androgènes avec une efficacité améliorée et des effets secondaires réduits

Mécanisme d'action

L'oxymétholone exerce ses effets en se liant aux récepteurs des androgènes dans divers tissus. Cette liaison active le récepteur des androgènes, ce qui entraîne une augmentation de la synthèse protéique et de la croissance musculaire. Elle stimule également la production d'érythropoïétine, ce qui augmente la production de globules rouges. Les effets anabolisants du composé sont principalement médiés par l'activation de la voie du récepteur des androgènes .

Comparaison Avec Des Composés Similaires

Composés similaires

Méthandrosténolone : Un autre stéroïde anabolisant avec des propriétés de renforcement musculaire similaires.

Nandrolone : Connue pour sa capacité à favoriser la croissance musculaire avec moins d'effets secondaires androgènes.

Stanozolol : Utilisée pour ses propriétés anabolisantes mais avec un profil d'effets secondaires différent

Unicité

L'oxymétholone est unique en raison de ses forts effets anabolisants et de ses effets androgènes relativement faibles. Elle est particulièrement efficace pour favoriser la croissance musculaire et augmenter la production de globules rouges, ce qui en fait un agent thérapeutique précieux pour les affections comme l'anémie et la fonte musculaire .

Propriétés

Numéro CAS |

434-07-1 |

|---|---|

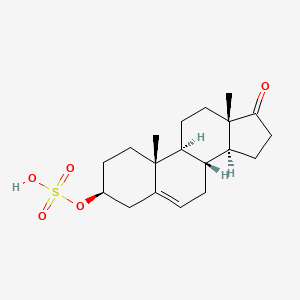

Formule moléculaire |

C21H32O3 |

Poids moléculaire |

332.5 g/mol |

Nom IUPAC |

(2E,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H32O3/c1-19-11-13(12-22)18(23)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12,14-17,22,24H,4-11H2,1-3H3/b13-12+/t14-,15+,16-,17-,19-,20-,21-/m0/s1 |

Clé InChI |

ICMWWNHDUZJFDW-CCTJMHFWSA-N |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C/C(=C\O)/C(=O)C4)C |

SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(=CO)C(=O)C4)C |

SMILES canonique |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(=CO)C(=O)C4)C |

Apparence |

Solid powder |

Color/Form |

Crystals from ethyl acetate WHITE TO CREAMY WHITE CRYSTALS OR CRYSTALLINE POWDER |

melting_point |

352 to 356 °F (NTP, 1992) 185-190 °C |

| 434-07-1 | |

Description physique |

Oxymetholone is an odorless white to creamy white crystalline powder. (NTP, 1992) |

Pictogrammes |

Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

less than 1 mg/mL at 73 °F (NTP, 1992) Practically insol in water; sol in ethanol, dioxane, ether; very sol in chloroform |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Adroidin; Adroyd; Anadrol; Anadrol-50; Anadroyd; Anapolon; Anasteron; Anasterone; Becorel; Dynasten; Methabol; Nastenon; Pavisoid; Plenastril; Protanabol; Roboral; Synasteron; Zenalosyn; Oxymetholone |

Pression de vapeur |

5.1X10-11 mm Hg at 25 °C (est) |

Origine du produit |

United States |

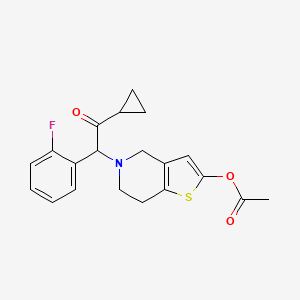

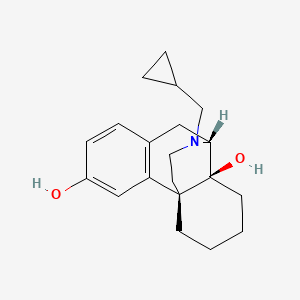

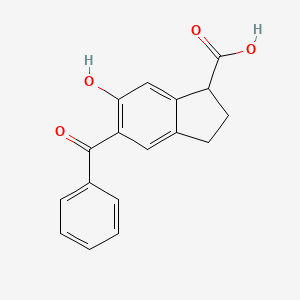

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

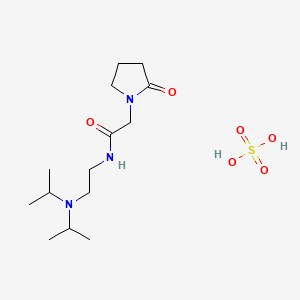

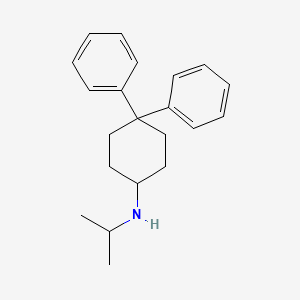

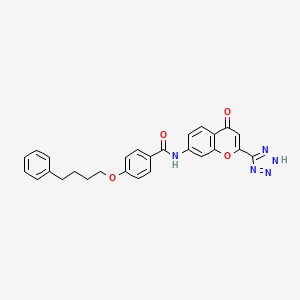

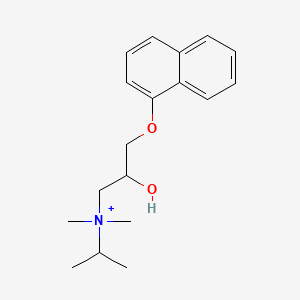

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.